molecular formula C12H12FIO B2360506 1-(5-Fluoro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287333-51-9

1-(5-Fluoro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2360506
CAS No.: 2287333-51-9
M. Wt: 318.13
InChI Key: MPORZXMKHKXIFS-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which imparts significant stability and rigidity. The incorporation of fluorine and iodine atoms into the bicyclo[1.1.1]pentane scaffold enhances its physicochemical properties, making it a valuable compound in various fields of scientific research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyllithium, methyllithium, and various alkyl iodides. Reaction conditions often involve low temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized to obtain compounds with desired properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Fluoro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and stability. This combination allows for versatile functionalization and the development of compounds with tailored properties .

Properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FIO/c1-15-10-3-2-8(13)4-9(10)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPORZXMKHKXIFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C23CC(C2)(C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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